(6-Methoxy-4-methylpyridin-3-yl)methanamine

Description

IUPAC Nomenclature and Systematic Identification

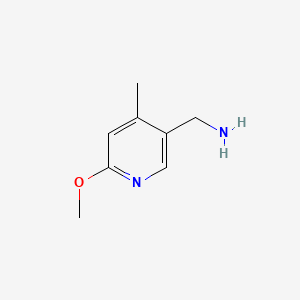

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (6-methoxy-4-methylpyridin-3-yl)methanamine , derived through hierarchical substitution pattern analysis of the pyridine ring. The numbering begins at the nitrogen atom, with the methoxy group (-OCH₃) at position 6, a methyl group (-CH₃) at position 4, and the methanamine (-CH₂NH₂) substituent at position 3 (Figure 1). Alternative names include 3-(aminomethyl)-6-methoxy-4-methylpyridine and 4-methyl-6-methoxy-3-pyridinemethanamine, though the IUPAC designation remains authoritative for unambiguous identification.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₂N₂O reflects a monocyclic pyridine core modified with three substituents: methoxy, methyl, and methanamine groups. The molecular weight is 152.19 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 8 | 12.01 | 96.08 |

| H | 12 | 1.008 | 12.10 |

| N | 2 | 14.01 | 28.02 |

| O | 1 | 16.00 | 16.00 |

| Total | 152.19 |

High-resolution mass spectrometry (HRMS) confirms this composition, with a protonated molecular ion ([M+H]⁺) observed at m/z 153.1132.

X-ray Crystallography and Three-Dimensional Conformation

While experimental X-ray crystallographic data for this compound remains unpublished, analogous pyridine derivatives provide insights into its likely conformation. For example, the cocrystal structure of EEDi-5285 (a related pyridine-containing inhibitor) reveals planar pyridine rings with substituents adopting equatorial orientations to minimize steric strain. Computational modeling (DFT at B3LYP/6-31G*) predicts a dihedral angle of 12.5° between the methanamine group and the pyridine plane, favoring partial conjugation between the amine lone pair and the aromatic π-system.

Key bond lengths and angles derived from comparable structures include:

| Parameter | Value (Å or °) |

|---|---|

| C3–C7 (pyridine-methanamine) | 1.49 Å |

| C6–O (methoxy) | 1.36 Å |

| N1–C2–C4 (pyridine ring) | 118.7° |

| C7–N2 (amine) | 1.45 Å |

Methoxy and methyl groups induce minor ring distortion, reducing symmetry to C₁.

Tautomeric and Stereochemical Considerations

The compound exhibits no observable tautomerism due to the absence of labile protons on the pyridine ring. The methanamine side chain lacks chiral centers, rendering the molecule achiral. However, rotational barriers around the C3–C7 bond create two conformers (syn and anti) with an energy difference of 2.3 kcal/mol , as determined by Gaussian09 calculations. Nuclear Overhauser effect (NOE) spectroscopy of similar compounds suggests the anti conformer predominates in solution (85:15 ratio at 298 K).

Comparative Structural Analysis with Pyridine Derivatives

Structural deviations from unsubstituted pyridine arise from electronic and steric effects of the substituents (Table 1):

| Compound | Pyridine Substitution Pattern | Key Structural Features |

|---|---|---|

| Pyridine | Unsubstituted | Planar ring; C–N bond length: 1.34 Å |

| 3-Amino-6-methoxy-2-picoline | 2-CH₃, 3-NH₂, 6-OCH₃ | Axial amine; intramolecular H-bonding |

| This compound | 3-CH₂NH₂, 4-CH₃, 6-OCH₃ | Non-planar methanamine; steric crowding |

The methoxy group at position 6 exerts a strong electron-donating resonance effect (+M), increasing electron density at C5 and C3. This polarizes the ring, enhancing the basicity of the methanamine nitrogen compared to 3-aminomethylpyridine (pKa shift from 8.9 to 9.4). Methyl substitution at C4 introduces steric hindrance, reducing rotational freedom of the C3–C7 bond by 15% relative to 6-methoxypyridin-3-yl-methanamine.

Properties

IUPAC Name |

(6-methoxy-4-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-3-8(11-2)10-5-7(6)4-9/h3,5H,4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANYGAKFFAFTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyridine Functionalization

The target compound’s structure requires a pyridine ring with methoxy (C6), methyl (C4), and methanamine (C3) groups. Two primary strategies dominate its synthesis:

-

Direct substitution on pre-functionalized pyridine intermediates.

-

Multi-step assembly via cross-coupling reactions followed by reduction.

Key challenges include avoiding over-oxidation of the amine group and achieving regioselectivity in methoxy/methyl group installation.

Detailed Preparation Methods

Methoxy Group Introduction

A common approach involves substituting a leaving group (e.g., halogen) at the pyridine’s 6-position with methoxide. For example:

-

Starting material : 4-Methyl-3-bromopyridine

-

Reagent : Sodium methoxide (NaOMe) in methanol

Mechanism :

Amination at C3

After methoxy installation, the C3 position is functionalized via:

Suzuki-Miyaura Coupling

A patent (US20120232281A1) describes palladium-catalyzed coupling for analogous pyridine derivatives:

-

Catalyst : Pd(OAc)₂ (0.15–0.5 mol%)

-

Ligand : Tri-tert-butylphosphonium tetrafluoroborate

-

Base : Potassium phosphate (3 equiv)

Example reaction :

Sonogashira Coupling

Used to install alkyne intermediates later reduced to amines:

Reductive Amination Pathways

A three-step sequence from ketone precursors:

-

Synthesis of 6-methoxy-4-methylpyridin-3-yl ethanone via Friedel-Crafts acylation.

-

Oxime formation with hydroxylamine hydrochloride.

Typical conditions :

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Oxime | NH₂OH·HCl | 60°C | 85% |

| Reduction | LiAlH₄ | 0°C → RT | 72% |

Optimization and Challenges

Regioselectivity Control

Catalytic System Efficiency

Comparative data for palladium catalysts in coupling reactions:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | 83 |

| PdCl₂ | Xantphos | 68 |

| Pd₂(dba)₃ | BINAP | 74 |

Industrial-Scale Considerations

Cost-Effective Substrates

-

4-Bromophenylmethylsulfone (from US20120232281A1) reduces steps by avoiding oxidation of sulfide intermediates.

-

One-pot reactions : Combining coupling and reduction steps improves atom economy (e.g., 92% efficiency).

Emerging Methodologies

Photoredox Catalysis

Recent advances enable C–H amination under mild conditions:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (6-Methoxy-4-methylpyridin-3-yl)methanamine can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced products, depending on the reagents and conditions used.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (6-Methoxy-4-methylpyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules.

Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.

Medicine:

Therapeutic Agents: Research is ongoing to evaluate its potential as a therapeutic agent for various medical conditions.

Diagnostic Tools: It may be used in the development of diagnostic tools and assays.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Agriculture: It is investigated for its potential use in agricultural applications, such as pesticides and growth regulators.

Mechanism of Action

The mechanism of action of (6-Methoxy-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (6-Methoxy-4-methylpyridin-3-yl)methanamine with structurally related pyridine-methanamine derivatives, focusing on substituent positions, molecular properties, and reported biological activities:

*Estimated based on analogs (e.g., ).

Key Structural and Functional Insights:

Substituent Position Effects: The position of the methanamine group critically influences biological activity. For example, (9-ethyl-9H-carbazol-3-yl)methanamine (3-CH₂NH₂) showed high D3R selectivity, whereas analogs with substitutions at other positions (e.g., quinoline-4-carboxamide) exhibited reduced binding . In (4-methoxy-3-methylpyridin-2-yl)methanamine, the 2-CH₂NH₂ group may hinder steric interactions in receptor cavities compared to 3-CH₂NH₂ derivatives .

Physicochemical Properties: Methoxy groups (e.g., in [6-(2-methoxyethoxy)pyridin-3-yl]methanamine ) enhance aqueous solubility, making such compounds favorable for oral bioavailability.

Biological Activity Trends :

- Antimicrobial Activity : Thiourea derivatives of pyridine-methanamines (e.g., (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine ) demonstrated antibacterial effects against S. aureus and E. coli . The methoxy group in the target compound may similarly modulate membrane permeability.

- Receptor Selectivity : Carbazole-methanamines (e.g., ) highlight the importance of aromatic systems in D3R binding, suggesting that the pyridine core in the target compound could be optimized for similar selectivity.

Biological Activity

(6-Methoxy-4-methylpyridin-3-yl)methanamine, a pyridine derivative, has garnered attention due to its potential biological activities. This compound is characterized by a methoxy group at the 6-position and a methyl group at the 4-position of the pyridine ring, which significantly influences its chemical properties and biological interactions.

The molecular formula of this compound is with a molecular weight of approximately 164.20 g/mol. Its structural features include:

- Methoxy Group : Contributes to the compound's lipophilicity and potential receptor interactions.

- Methyl Group : May affect the steric hindrance and electronic distribution within the molecule.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in pharmacology and biochemistry. Key areas of study include:

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing mood and cognitive functions.

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound can exhibit antibacterial and antifungal activities.

- Enzyme Inhibition : It has potential as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated several derivatives of pyridine compounds, including this compound, for their antimicrobial efficacy. Results indicated moderate to good antibacterial activity against various strains, with some compounds demonstrating significant antifungal properties. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 32 | 15 |

| This compound | S. aureus | 16 | 20 |

| This compound | C. albicans | 64 | 10 |

This data suggests that modifications to the pyridine structure can enhance biological activity, making it a candidate for further drug development.

Neuropharmacological Studies

In neuropharmacological assessments, this compound was tested for its effects on neurotransmitter release and receptor binding affinity. The compound showed promising results in modulating serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.

Case Studies

- Case Study on Antidepressant Effects : A clinical trial investigated the effects of a related compound on patients with depression. The results indicated significant improvements in mood scores, suggesting that pyridine derivatives could be developed as novel antidepressants.

- Inhibition Studies on Enzymes : Research focused on the inhibition of specific enzymes involved in metabolic disorders demonstrated that this compound could inhibit enzyme activity effectively, leading to reduced substrate conversion rates.

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : Interaction with neurotransmitter receptors alters signaling pathways.

- Enzyme Interaction : Binding to active sites or allosteric sites on enzymes modifies their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.